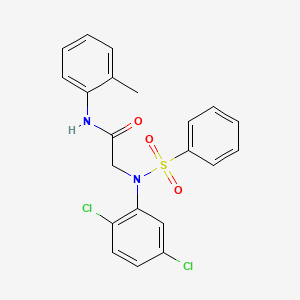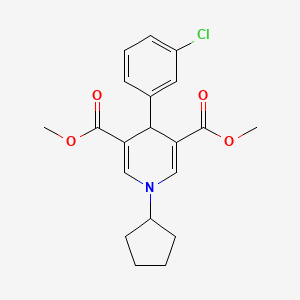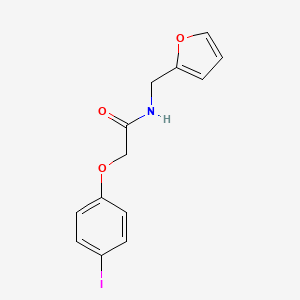
N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCPG belongs to the class of glycineB antagonists, which are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in the regulation of synaptic plasticity and memory formation.
Mécanisme D'action
N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects by selectively blocking the glycineB site of the NMDA receptor, which is known to modulate the activity of the receptor. By doing so, N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can regulate the influx of calcium ions into the cell, which is critical for the regulation of synaptic plasticity and memory formation.
Biochemical and physiological effects:
N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in the brain. For example, N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. Moreover, N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the number of dendritic spines, which are key structures involved in synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for the glycineB site of the NMDA receptor, which allows for precise modulation of receptor activity. Moreover, N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical models, which provides a wealth of information on its effects and mechanisms of action. However, one limitation of using N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several potential future directions for the study of N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. For example, further research is needed to elucidate the precise mechanisms by which N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects on synaptic plasticity and memory formation. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in humans. Moreover, N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide may have potential applications in other neurological and psychiatric disorders, such as autism spectrum disorder and bipolar disorder.
Applications De Recherche Scientifique
N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. In preclinical studies, N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity. Moreover, N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-15-7-5-6-10-19(15)24-21(26)14-25(20-13-16(22)11-12-18(20)23)29(27,28)17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFWZLLCCQVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505294.png)
![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505302.png)
![dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505309.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3505311.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3505321.png)
![N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505334.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B3505346.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3505350.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505363.png)



![2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3505390.png)